Orthogonal Protecting Group Strategy: Boc- vs. Fmoc-3-amino-L-tyrosine
Boc-3-amino-L-tyrosine utilizes an acid-labile Boc group for N-alpha protection, which is orthogonal to the base-labile Fmoc group used in Fmoc-3-amino-L-tyrosine (CAS 726181-70-0) . The Fmoc derivative has a molecular weight of 418.44 g/mol, which is 122.12 g/mol (41%) heavier than the 296.32 g/mol Boc derivative . The key differentiation is the orthogonal deprotection chemistry: Boc removal uses acid (e.g., TFA), while Fmoc removal uses base (e.g., piperidine) . This property dictates that Boc-3-amino-L-tyrosine is exclusively compatible with Boc-SPPS workflows, while the Fmoc analog is used in Fmoc-SPPS .
| Evidence Dimension | Protecting Group Chemistry and Molecular Weight |
|---|---|
| Target Compound Data | Boc (acid-labile); MW = 296.32 g/mol |
| Comparator Or Baseline | Fmoc-3-amino-L-tyrosine (base-labile); MW = 418.44 g/mol |
| Quantified Difference | MW difference: +122.12 g/mol (41% heavier) |
| Conditions | Standard SPPS deprotection conditions: Boc (TFA) vs. Fmoc (Piperidine) |
Why This Matters
The choice between Boc and Fmoc is determined by the overall SPPS strategy; selecting the correct protected form is mandatory for successful peptide assembly.
